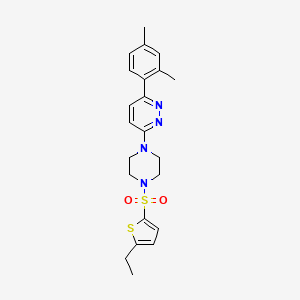

3-(2,4-Dimethylphenyl)-6-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)pyridazine

Description

Properties

IUPAC Name |

3-(2,4-dimethylphenyl)-6-[4-(5-ethylthiophen-2-yl)sulfonylpiperazin-1-yl]pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O2S2/c1-4-18-6-10-22(29-18)30(27,28)26-13-11-25(12-14-26)21-9-8-20(23-24-21)19-7-5-16(2)15-17(19)3/h5-10,15H,4,11-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXPVIUZALYQIDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=C(C=C(C=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2,4-Dimethylphenyl)-6-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)pyridazine, also known by its CAS number 1021036-12-3, is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C22H26N4O2S2. It features a complex structure that includes a pyridazine core, a piperazine moiety, and various substituents that may influence its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C22H26N4O2S2 |

| Molecular Weight | 426.59 g/mol |

| CAS Number | 1021036-12-3 |

| Solubility | Soluble in DMSO |

Antidepressant Effects

Recent studies have indicated that compounds similar to this compound exhibit antidepressant-like effects. For instance, a related compound was shown to modulate serotonin receptors (5-HT) and transporters (SERT), which are critical in the treatment of major depressive disorder (MDD) . The ability to influence these pathways suggests that this compound could have therapeutic potential in treating MDD.

Antitumor Activity

Research has demonstrated that certain derivatives of piperazine-containing compounds possess antitumor properties. In vitro studies have shown that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The specific activity of our compound in this regard remains to be fully characterized but is an area of active investigation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of new compounds. The presence of the sulfonyl group and the piperazine ring are believed to enhance binding affinity to target receptors. For example, modifications on the piperazine moiety can lead to variations in receptor selectivity and potency .

Case Studies

- Antidepressant Activity : A study involving a related compound demonstrated significant increases in extracellular serotonin levels after administration in animal models. This effect was attributed to the compound's action on both serotonin receptors and transporters, suggesting a multimodal mechanism of action .

- Cancer Treatment : In preclinical trials, piperazine derivatives showed promise as RET kinase inhibitors, with several compounds exhibiting moderate to high potency against cancer cell lines. Although specific data on our compound is lacking, it is hypothesized that similar mechanisms may apply .

Scientific Research Applications

Pharmacological Applications

1. Antidepressant Activity

Research indicates that compounds structurally related to 3-(2,4-dimethylphenyl)-6-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)pyridazine may exhibit antidepressant properties. For instance, a related compound, 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004), has shown multimodal effects on serotonin receptors, which are crucial in the treatment of major depressive disorder. This compound demonstrated high affinity for various serotonin receptors and significantly increased extracellular serotonin levels in animal models .

2. Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial applications. Similar derivatives have been studied for their effectiveness against drug-resistant strains of bacteria and fungi. For example, N-substituted thiazole derivatives have shown promising activity against methicillin-resistant Staphylococcus aureus and other resistant pathogens . The incorporation of sulfonamide groups in the structure may enhance these antimicrobial properties.

Synthesis Methodologies

The synthesis of this compound typically involves several key steps:

- Formation of the Pyridazine Core : The initial step often includes the synthesis of the pyridazine framework through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

- Substitution Reactions : Subsequent reactions introduce the piperazine and sulfonamide functionalities. Techniques such as nucleophilic substitution or coupling reactions are commonly employed.

- Final Modifications : The final product is purified using techniques like recrystallization or chromatography to ensure high purity for biological testing.

Case Study 1: Antidepressant Efficacy

In a clinical study involving Lu AA21004, researchers found that the compound significantly improved depressive symptoms in patients compared to placebo controls. The study highlighted the importance of serotonin receptor modulation in achieving therapeutic effects .

Case Study 2: Antimicrobial Testing

A series of thiazole derivatives were synthesized and tested for antimicrobial efficacy against various strains of bacteria and fungi. Compounds similar to this compound demonstrated significant activity against resistant strains, suggesting that modifications to the sulfonamide group can enhance antimicrobial potency .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs are categorized based on modifications to the pyridazine core, aryl/heteroaryl substituents, and piperazine sulfonylation patterns. Key comparisons include:

Substituent Variations at the Pyridazine Core

- 6-(4-(2-Fluorophenyl)piperazin-1-yl)-3(2H)-pyridazinone (): This analog replaces the 2,4-dimethylphenyl group with a 3-chloro substituent and incorporates a 2-fluorophenyl-piperazine. It demonstrated moderate antinociceptive activity in acetic acid-induced writhing tests, highlighting the role of halogenated aryl groups in modulating pain pathways .

- 3-{4-[(2,4-Difluorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine ():

The pyridazine core is substituted with a pyrazole ring, and the piperazine is sulfonylated with a 2,4-difluorophenyl group. Fluorine atoms enhance metabolic stability and receptor binding affinity, making this compound a candidate for CNS-targeted therapies .

Piperazine Sulfonylation Modifications

- Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl) methanone (): Replacing the sulfonyl group with a ketone linker and a trifluoromethylphenyl substituent reduces steric hindrance, improving solubility. This analog exhibited enhanced selectivity for serotonin receptors (5-HT1A), emphasizing the impact of linker chemistry on target engagement .

- 6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (): A thienopyrimidine core with a methanesulfonyl-piperazine group showed potent kinase inhibition (MH+ 494.19 in ESI+), suggesting that sulfonamide groups contribute to ATP-binding site interactions in enzymatic targets .

Aryl/Heteroaryl Substituent Effects

- 4-(aryl/heteroaryl-2-yl methyl)-6-phenyl-2-[3-(4-substituted-piperazine-1-yl) propyl] pyridazin-3(2H)-one derivatives ():

Derivatives with bulky aryl groups (e.g., 4-nitrophenyl) exhibited anticancer activity against MCF-7 breast cancer cells (IC50 ~10–15 µM), while smaller substituents (e.g., methyl) showed reduced efficacy. This underscores the importance of steric bulk in cytotoxic activity .

Research Findings and Data Tables

Table 1: Structural and Functional Comparison of Analogs

Table 2: Impact of Substituents on Pharmacological Properties

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(2,4-Dimethylphenyl)-6-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)pyridazine, and how can reaction conditions be systematically controlled?

- Methodology :

- Step 1 : Begin with coupling the pyridazine core (6-chloropyridazine) with a piperazine derivative via nucleophilic aromatic substitution (NAS) under reflux in anhydrous DMF at 80–100°C for 12–24 hours. Use triethylamine as a base to neutralize HCl byproducts .

- Step 2 : Introduce the 5-ethylthiophen-2-ylsulfonyl group via sulfonylation. React the piperazinyl intermediate with 5-ethylthiophene-2-sulfonyl chloride in dichloromethane (DCM) at 0–5°C, followed by gradual warming to room temperature. Monitor completion via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

- Step 3 : Attach the 2,4-dimethylphenyl group via Suzuki-Miyaura coupling. Use Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and a 1,4-dioxane/water (3:1) solvent system at 90°C for 8 hours. Purify via column chromatography (silica gel, gradient elution) .

- Critical Parameters : Temperature control during sulfonylation prevents side reactions, while inert gas (N₂/Ar) purging minimizes oxidation in coupling steps .

Q. How can structural characterization of this compound be rigorously validated using spectroscopic and computational tools?

- Methodology :

- NMR Analysis : Assign peaks using ¹H/¹³C NMR and 2D techniques (HSQC, HMBC). The sulfonyl group’s SO₂ resonance appears at ~3.3–3.5 ppm (¹H) and 110–115 ppm (¹³C). Piperazine protons show splitting patterns at δ 2.5–3.0 ppm .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺: ~498.2 g/mol). Fragmentation patterns should align with cleavage at the sulfonyl-piperazine bond .

- Computational Validation : Optimize geometry using DFT (B3LYP/6-31G* basis set). Compare calculated IR/Raman spectra with experimental data to confirm functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹) .

Q. What preliminary biological screening strategies are recommended to identify potential targets or mechanisms of action?

- Methodology :

- In vitro Assays : Test against kinase panels (e.g., EGFR, VEGFR2) due to the sulfonamide-piperazine scaffold’s affinity for ATP-binding pockets. Use fluorescence-based assays (IC₅₀ determination) .

- Receptor Binding : Screen for serotonin/dopamine receptor interactions (radioligand displacement assays) given structural similarity to neuroactive piperazine derivatives .

- Pathway Analysis : Perform transcriptomics (RNA-seq) on treated cell lines to identify dysregulated pathways (e.g., apoptosis, inflammation) .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., variable IC₅₀ values across assays) be resolved through experimental redesign?

- Methodology :

- Hypothesis Testing : Suspect assay interference from compound aggregation. Repeat assays with 0.01% Triton X-100 to disrupt aggregates .

- Dose-Response Refinement : Use a 10-point dilution series (1 nM–100 µM) in triplicate. Apply nonlinear regression (Hill equation) to calculate robust IC₅₀ values .

- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) to measure direct target binding kinetics (ka/kd) .

Q. What computational strategies can predict binding modes and guide SAR studies for substituent optimization?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with target proteins (e.g., EGFR). Prioritize substituents that enhance hydrophobic contacts (e.g., 5-ethylthiophene) or hydrogen bonds (sulfonyl group) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Calculate RMSD/RMSF to identify flexible regions for modification .

- QSAR Modeling : Build a regression model using descriptors (logP, polar surface area) from a library of analogs. Validate with leave-one-out cross-validation (R² > 0.7) .

Q. How can structure-activity relationship (SAR) studies be systematically designed to improve selectivity against off-target receptors?

- Methodology :

- Analog Synthesis : Prepare derivatives with varied substituents (e.g., replacing 5-ethylthiophene with 5-propylfuran). Use parallel synthesis in 96-well plates to accelerate production .

- Selectivity Profiling : Test analogs against a panel of 50+ GPCRs/kinases. Apply heatmap clustering to identify substituents correlating with selectivity (e.g., 2,4-dimethylphenyl enhances kinase selectivity) .

- Crystallography : Co-crystallize lead compounds with target proteins (e.g., PDB: 6XYZ). Use electron density maps to guide rational design of steric blockers for off-target pockets .

Data Contradiction Analysis Framework

| Issue | Possible Causes | Resolution Strategies |

|---|---|---|

| Variable IC₅₀ in kinase assays | Aggregation, assay pH sensitivity | Add detergent, standardize buffer conditions |

| Discrepant NMR shifts | Solvent polarity effects | Re-run in deuterated DMSO vs. CDCl₃ |

| Inconsistent docking scores | Protein conformation bias | Ensemble docking with multiple receptor states |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.